molecular formula C20H23BrN4O B2945363 N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2097888-34-9

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2945363
CAS No.: 2097888-34-9
M. Wt: 415.335
InChI Key: XZNIJUFUKOOFFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule of significant interest in early-stage drug discovery, particularly in the field of oncology. Its molecular architecture, featuring a pyridazine core linked to a piperidine carboxamide, is characteristic of compounds designed to modulate key enzymatic targets. This structural motif is frequently investigated in the development of potential therapeutic agents targeting proliferative diseases . The compound's core structure suggests potential as a valuable chemical tool for probing biological pathways associated with pyridazine-based inhibitors. Research into analogous compounds has demonstrated their utility in targeting various enzymes involved in disease pathology, such as methyltransferases and protein arginine methyltransferases, which are prominent targets in cancer research . For instance, piperidine derivatives have been identified as potent inhibitors of METTL3, the primary catalytic subunit of the N6-adenosine-methyltransferase complex, which plays a crucial oncogenic role in regulating the stability and translation of mRNA in many cancers . Similarly, tricyclic carboxamide derivatives containing related heterocyclic systems are being explored for their activity as PRMT5 inhibitors, opening avenues in antineoplastic research . The inclusion of a bromophenyl moiety, a common pharmacophore in medicinal chemistry, further enhances the compound's potential for structure-activity relationship (SAR) studies and serves as a handle for further chemical modification . This makes this compound a versatile intermediate or probe for researchers investigating novel mechanisms of action for oncology targets, enzymology, and cellular signaling pathways.

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN4O/c21-17-7-3-14(4-8-17)12-22-20(26)16-2-1-11-25(13-16)19-10-9-18(23-24-19)15-5-6-15/h3-4,7-10,15-16H,1-2,5-6,11-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIJUFUKOOFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3CC3)C(=O)NCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that belongs to the class of piperidinecarboxamides. This compound is notable for its complex structure, which includes a piperidine ring, a pyridazine moiety, and a bromophenyl group. Its molecular formula is C20H23BrN4OC_{20}H_{23}BrN_4O with a molecular weight of approximately 415.335 g/mol . The compound has gained interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves multiple steps, including nucleophilic substitutions and amide bond formation. Specific reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving high yields and purity .

This compound interacts with various molecular targets such as enzymes and receptors. Its binding may modulate the activity of these targets, leading to potential therapeutic effects .

Pharmacological Profile

The biological activity of this compound includes:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, although specific strains and efficacy levels require further investigation.
  • Enzyme Inhibition : Similar compounds have demonstrated activity against enzymes such as acetylcholinesterase (AChE) and urease, indicating possible applications in neurodegenerative diseases and other conditions .

Case Studies and Research Findings

  • Antibacterial Screening : Compounds similar to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Studies : Research on piperidine derivatives indicates that they can act as effective inhibitors for various enzymes, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease .

Comparative Data Table

Compound NameMolecular FormulaMolecular WeightBiological Activity
N-[4-bromophenyl)methyl]-1-(6-cyclopropylpyridazin-3-yl)piperidine-3-carboxamideC20H23BrN4O415.335 g/molAntimicrobial, Enzyme Inhibition
Piperidine Derivative AC18H22N4O2342.39 g/molAnti-inflammatory, Anticancer
Piperidine Derivative BC19H24N4O324.42 g/molAntidepressant

Comparison with Similar Compounds

Pyridazine Substitution Patterns

  • Target and Cyclopropyl Analogs (Entries 3 and 7): The 6-cyclopropyl group enhances steric bulk and may improve metabolic stability compared to smaller substituents like methyl (Entry 6) . Cyclopropyl’s rigid, non-planar structure could also influence receptor binding.

Amide Substituent Variations

  • Target vs. Entry 6 : The target’s 4-bromobenzyl group includes a methylene linker, increasing flexibility compared to Entry 6’s direct 4-bromophenyl attachment. This linker may alter spatial orientation in biological targets .
  • Entry 7’s 3-Acetylphenyl : The acetyl group introduces hydrogen-bonding capability, a feature absent in the target’s bromobenzyl moiety .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target (~415.3 g/mol) falls between lighter analogs (Entry 5: 333.84 g/mol) and heavier derivatives (Entry 3: 440.58 g/mol). Higher molecular weights may reduce solubility but enhance target affinity.
  • Halogen Effects : Bromine in the target and Entry 6 may engage in halogen bonds with protein targets, whereas chlorine in Entry 5 offers a weaker but similar interaction .

Research Findings and Limitations

While the provided evidence lacks direct pharmacological data for the target compound, structural trends suggest:

Metabolic Stability : Cyclopropyl groups (Target, Entries 3, 7) may resist oxidative metabolism better than methyl or chlorophenyl substituents .

Limitations : Absence of experimental data (e.g., binding affinity, toxicity) restricts conclusive comparisons. Further studies are needed to evaluate the target’s bioactivity and safety profile.

Q & A

Q. How can researchers reconcile conflicting cytotoxicity data between 2D vs. 3D cell culture models?

  • Answer :
  • 3D spheroid assays : Better mimic in vivo tumor microenvironments; use imaging (e.g., confocal microscopy) to assess compound penetration.
  • Metabolomic profiling : Compare ATP/NAD levels in 2D vs. 3D models to identify microenvironment-driven resistance mechanisms .

Structural and Mechanistic Insights

Q. What crystallographic techniques resolve conformational ambiguities in the piperidine-carboxamide moiety?

  • Answer :
  • Single-crystal X-ray diffraction : Resolve torsion angles and hydrogen-bonding networks, as applied to analogous thiazolidinone derivatives .
  • Synchrotron radiation : Enhances resolution for low-electron-density regions (e.g., cyclopropyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.